3-bromo-11H-benzo[b]fluoren-11-one
Description
3-Bromo-11H-benzo[b]fluoren-11-one is an organic compound with the molecular formula C₁₇H₉BrO and a molecular weight of 309.16 g/mol It is a brominated derivative of benzo[b]fluorenone, characterized by the presence of a bromine atom at the 3-position of the benzo[b]fluorenone structure
Properties
IUPAC Name |
3-bromobenzo[b]fluoren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-12-5-6-13-15(9-12)14-7-10-3-1-2-4-11(10)8-16(14)17(13)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHIPTPRDZIUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-11H-benzo[b]fluoren-11-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzo[b]fluorenone structure can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Formation of 3-amino-11H-benzo[b]fluoren-11-one or 3-thio-11H-benzo[b]fluoren-11-one.
Reduction: Formation of 3-bromo-11H-benzo[b]fluoren-11-ol.
Oxidation: Formation of 3-bromo-11H-benzo[b]fluoren-11-carboxylic acid.
Scientific Research Applications
3-Bromo-11H-benzo[b]fluoren-11-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-bromo-11H-benzo[b]fluoren-11-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonyl group in the structure may play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
11H-benzo[b]fluoren-11-one: The parent compound without the bromine substitution.
3-chloro-11H-benzo[b]fluoren-11-one: A chlorinated analog with similar properties.
3-iodo-11H-benzo[b]fluoren-11-one: An iodinated analog with potentially different reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Bromo-11H-benzo[b]fluoren-11-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in medicinal chemistry .
Biological Activity
3-Bromo-11H-benzo[b]fluoren-11-one is a brominated derivative of benzo[b]fluorenone, which has garnered attention in recent years due to its potential biological activities. The presence of the bromine atom significantly influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound has a molecular formula of C₁₇H₉BrO and a molecular weight of 309.16 g/mol. The compound features a carbonyl group and a bromine substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₉BrO |
| Molecular Weight | 309.16 g/mol |
| CAS Number | 1674334-51-0 |
The exact mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes and receptors. The bromine atom may enhance the compound's binding affinity, potentially leading to modulation of various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further investigation in antibiotic development.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines. This effect could be attributed to its ability to induce apoptosis or interfere with cell cycle progression.
Mechanistic Studies
In vitro studies have demonstrated that this compound can induce oxidative stress in cells, leading to increased protein carbonylation—a marker of oxidative damage. This oxidative stress may contribute to its anticancer effects by promoting apoptosis in cancerous cells.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study tested the efficacy of this compound against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
-
Anticancer Research
- In a study involving human cancer cell lines, treatment with the compound resulted in decreased cell viability and increased markers of apoptosis. These findings indicate its potential as an anticancer agent.
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Oxidative Stress Induction
- Research highlighted that exposure to this compound led to elevated levels of protein carbonyls in cultured cells, suggesting that the compound induces oxidative stress which may be leveraged for therapeutic purposes in cancer treatment.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 11H-benzo[b]fluoren-11-one | Limited | No |
| 3-Chloro-11H-benzo[b]fluoren-11-one | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
